{2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol
CAS No.: 338982-34-6
Cat. No.: VC1998425
Molecular Formula: C12H10ClNOS
Molecular Weight: 251.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338982-34-6 |
|---|---|
| Molecular Formula | C12H10ClNOS |
| Molecular Weight | 251.73 g/mol |
| IUPAC Name | [2-(2-chlorophenyl)sulfanylpyridin-3-yl]methanol |
| Standard InChI | InChI=1S/C12H10ClNOS/c13-10-5-1-2-6-11(10)16-12-9(8-15)4-3-7-14-12/h1-7,15H,8H2 |
| Standard InChI Key | QKJRUHFQCBPDMG-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)SC2=C(C=CC=N2)CO)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)SC2=C(C=CC=N2)CO)Cl |
Introduction
Physical and Chemical Properties
{2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol possesses specific physical and chemical properties that are essential for understanding its behavior in various chemical and biological systems. The compound's properties are detailed in Table 1.
Table 1: Physical and Chemical Properties of {2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol
The chemical structure of {2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol features a chlorine atom at the ortho position of the phenyl ring, which influences its electronic properties and potential interactions with biological targets. The hydroxymethyl group provides a point for potential derivatization and hydrogen bond formation, which could be significant for its biological activity and synthetic utility.
Structural Characteristics
The molecular structure of {2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol consists of three key components: a pyridine ring, a chlorophenyl group, and a hydroxymethyl substituent. The arrangement of these components creates a unique three-dimensional structure with specific electronic and steric properties.
Key Structural Features
The pyridine ring serves as the core structure to which both the chlorophenyl group (via a sulfur linkage) and the hydroxymethyl group are attached. The sulfur atom acts as a bridge connecting the pyridine ring and the chlorophenyl group, introducing flexibility and a specific geometric arrangement to the molecule. The 2-chlorophenyl group contains a chlorine atom at the ortho position, which affects the electron distribution within the phenyl ring and potentially influences intermolecular interactions.
The hydroxymethyl group (-CH₂OH) attached to the pyridine ring at position 3 provides a hydrophilic moiety that can participate in hydrogen bonding interactions. This functional group is often essential for biological activity, as it can interact with target proteins through hydrogen bonding and potentially undergo further chemical modifications.
Structural Significance
The specific arrangement of atoms in {2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol creates a molecule with distinct regions of hydrophobicity and hydrophilicity. The chlorophenyl group contributes to the hydrophobic character, while the hydroxymethyl group and the nitrogen in the pyridine ring provide hydrophilic regions. This amphiphilic nature is often advantageous for drug-like molecules, as it can facilitate membrane permeability and binding to protein targets with varied surface properties.
Applications and Research Findings
{2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol has several potential applications, particularly in medicinal chemistry and pharmaceutical research. Although specific research on this exact compound is limited in the available literature, its structural features suggest potential uses in drug development.
Medicinal Chemistry Applications
Compounds with similar structural motifs to {2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol have demonstrated potential in various medicinal chemistry applications:
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Antimicrobial Agents: Compounds with similar structures have shown antimicrobial properties, making them candidates for the development of new antibiotics.
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Drug Development: The unique structure of this compound, with its pyridine ring, thioether linkage, and hydroxymethyl group, makes it a potentially interesting scaffold for the development of bioactive molecules that could interact with specific biological targets.
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